8-Chloropyrrolo[1,2-a]quinoxaline
Description
8-Chloropyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-quinoxaline scaffold with a chlorine substituent at the 8-position. This structural motif is pivotal in medicinal chemistry due to its diverse biological activities, including anticancer, antimalarial, and antiviral properties . Its synthesis often involves halogenation strategies, such as Pd-catalyzed cross-coupling or FeCl3-mediated annulation .
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
8-chloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7ClN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
InChI Key |
RDROZPCRSUDKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the regioselective palladium-catalyzed monoamination of 4-chloropyrrolo[1,2-a]quinoxalines with 1,3-bis(aminopropyl)piperazine or methylamine using Xantphos as the ligand .
Chemical Reactions Analysis
8-Chloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted pyrroloquinoxalines.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, carboxylic acid derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include substituted pyrroloquinoxalines and quinoxaline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloropyrrolo[1,2-a]quinoxaline varies depending on its application. In the context of antifungal activity, the compound inhibits the drug efflux activity of Candida albicans transporters, thereby enhancing the efficacy of antifungal drugs . As an anticancer agent, it inhibits Akt kinase, leading to the downregulation of survival signals and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[1,2-a]quinoxaline Derivatives
4,5-Dihydropyrrolo[1,2-a]quinoxalines
- Structural Difference : Partial saturation of the pyrrole ring reduces aromaticity.
- Bioactivity: Retains antimalarial and anticancer activity but with reduced cytotoxicity compared to fully aromatic analogs. For example, JG1679 (non-hydrogenated) showed IC50 values of 1.2–3.8 µM against leukemia cells, while dihydro derivatives often require higher concentrations for similar effects .
- Synthesis: Achieved via reductive amination or cyclization of 1-(2-aminophenyl)pyrroles .
Bispyrrolo[1,2-a]quinoxalines
- Structural Difference: Two pyrrolo[1,2-a]quinoxaline units linked via piperazine or alkyl chains.
- Bioactivity: Superior antimalarial activity (IC50 < 0.1 µM against Plasmodium falciparum) compared to monopyrrolo derivatives (IC50 ~1–10 µM). Methoxy substitutions further enhance potency .
- Mechanism : Inhibits β-hematin formation, a key pathway in malaria parasite detoxification .
Heterocyclic Analogs: Indolo and Imidazo Derivatives
Indolo[1,2-a]quinoxalines
- Structural Difference : Replacement of pyrrole with indole.
- Bioactivity : Less explored pharmacologically but shows moderate cytotoxicity (e.g., IC50 ~10–50 µM in leukemia models). Lower antimalarial efficacy compared to pyrrolo analogs .
- Optical Properties : Exhibits distinct fluorescence with smaller Stokes shifts (2 nm) and higher quantum yields (ΦF = 0.55) than dipyrrolo derivatives (ΦF = 0.43) .
Imidazo[1,5-a]quinoxalines
Substituted Derivatives: Fluoro, Ferrocene, and Phenyl Groups
4-Chloro-8-Fluoropyrrolo[1,2-a]quinoxaline
- Structural Feature : Dual halogenation (Cl and F) at positions 8 and 4.
- Impact : Enhanced lipophilicity and electron-withdrawing effects improve blood-brain barrier penetration in CNS-targeted therapies .
Ferrocene-Conjugated Derivatives
- Structural Feature: Ferrocenyl groups attached to the quinoxaline core.
- Bioactivity : Moderate antimalarial activity (IC50 = 0.5–5 µM), with compound 2a showing β-hematin inhibition (IC50 = 2.1 equivalents) .
Phenyl-Substituted Dipyrroloquinoxalines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
